Cas no 58098-51-4 (2-(2-{3-[2-(1,1-dimethyl-allyl)-6-(3-methyl-but-2-enyl)-indol-3-ylmethylene]-10-methyl-2,5-dioxo-1,4-diaza-spiro[5.5]undec-8-en-7-yl}-vinyl)-3,6-dihydroxy-5-(3-methyl-but-2-enyl)-benzaldehyde)
![2-(2-{3-[2-(1,1-dimethyl-allyl)-6-(3-methyl-but-2-enyl)-indol-3-ylmethylene]-10-methyl-2,5-dioxo-1,4-diaza-spiro[5.5]undec-8-en-7-yl}-vinyl)-3,6-dihydroxy-5-(3-methyl-but-2-enyl)-benzaldehyde structure](https://es.kuujia.com/scimg/cas/58098-51-4x500.png)
58098-51-4 structure
Nombre del producto:2-(2-{3-[2-(1,1-dimethyl-allyl)-6-(3-methyl-but-2-enyl)-indol-3-ylmethylene]-10-methyl-2,5-dioxo-1,4-diaza-spiro[5.5]undec-8-en-7-yl}-vinyl)-3,6-dihydroxy-5-(3-methyl-but-2-enyl)-benzaldehyde
2-(2-{3-[2-(1,1-dimethyl-allyl)-6-(3-methyl-but-2-enyl)-indol-3-ylmethylene]-10-methyl-2,5-dioxo-1,4-diaza-spiro[5.5]undec-8-en-7-yl}-vinyl)-3,6-dihydroxy-5-(3-methyl-but-2-enyl)-benzaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 2-(2-{3-[2-(1,1-dimethyl-allyl)-6-(3-methyl-but-2-enyl)-indol-3-ylmethylene]-10-methyl-2,5-dioxo-1,4-diaza-spiro[5.5]undec-8-en-7-yl}-vinyl)-3,6-dihydroxy-5-(3-methyl-but-2-enyl)-benzaldehyde
- Aurechinulin
- 2-[2-[3-[[2-(1,1-Dimethyl-2-propenyl)-6-(3-methyl-2-butenyl)-1H-indol-3-yl]methylene]-10-methyl-2,5-dioxo-1,4-diazaspiro[5.5]undec-8-en-7-yl]vinyl]-3,6-dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde
- 1,4-Diazaspiro(5.5)undecane, benzaldehyde deriv.
- 58098-51-4
- 4P1749F2KF
- Alkaloid E 6, from aspergillus amstelodami
- UNII-4P1749F2KF
- Q27896402
- Cryptoechinuline B
- Benzaldehyde, 2-(2-(3-((2-(1,1-dimethyl-2-propenyl)-6-(3-methyl-2-butenyl)-1H-indol-3-yl)methylene)-10-methyl-2,5-dioxo-1,4-diazaspiro(5.5)undec-8-en-7-yl)ethenyl)-3,6-dihydroxy-5-(3-methyl-2-butenyl)-
-
- Renchi: InChI=1S/C43H49N3O5/c1-9-42(7,8)39-33(31-18-14-28(13-10-25(2)3)20-35(31)44-39)22-36-40(50)46-43(41(51)45-36)23-27(6)12-16-30(43)17-19-32-34(24-47)38(49)29(21-37(32)48)15-11-26(4)5/h9-12,14,16-22,24,27,30,44,48-49H,1,13,15,23H2,2-8H3,(H,45,51)(H,46,50)/b19-17+,36-22+
- Clave inchi: DTORJNDWFNFRER-KDGMUUDPSA-N
- Sonrisas: CC1CC2(NC(=O)\C(NC2=O)=C/c2c([nH]c3cc(CC=C(C)C)ccc23)C(C)(C)C=C)C(\C=C\c2c(O)cc(CC=C(C)C)c(O)c2C=O)C=C1 |c:53,(3.14,-7.1,;3.29,-5.46,;2.24,-4.41,;1.79,-2.92,;.45,-3.51,;-1.05,-3.07,;-1.64,-4.41,;-1.5,-1.57,;-.15,-.67,;1.2,-1.57,;2.09,-.23,;-2.69,-.67,;-4.19,-1.12,;-5.53,-.52,;-6.73,-1.57,;-5.98,-3.07,;-6.58,-4.41,;-5.53,-5.61,;-5.83,-7.1,;-4.64,-8.15,;-3.14,-8,;-2.24,-9.35,;-2.09,-6.8,;-4.04,-5.31,;-3.59,-3.81,;-4.49,-2.62,;-5.83,.97,;-7.48,.82,;-4.34,1.42,;-6.28,2.47,;-5.38,3.66,;3.29,-2.47,;3.89,-1.12,;4.94,-.08,;4.64,1.42,;6.13,2.32,;7.48,1.57,;6.13,3.81,;4.64,4.56,;4.64,6.21,;3.29,6.95,;3.29,8.45,;1.94,9.35,;4.64,9.35,;3.44,3.81,;1.94,4.71,;3.44,2.32,;1.94,1.72,;.6,2.62,;4.64,-3.21,;4.64,-4.71,)|
Atributos calculados
- Calidad precisa: 687.36722167Da
- Masa isotópica única: 687.36722167Da
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 5
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 51
- Cuenta de enlace giratorio: 10
- Complejidad: 1480
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 2
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 132Ų
- Xlogp3: 9.9
2-(2-{3-[2-(1,1-dimethyl-allyl)-6-(3-methyl-but-2-enyl)-indol-3-ylmethylene]-10-methyl-2,5-dioxo-1,4-diaza-spiro[5.5]undec-8-en-7-yl}-vinyl)-3,6-dihydroxy-5-(3-methyl-but-2-enyl)-benzaldehyde Literatura relevante
-
Raha Orfali,Mahmoud A. Aboseada,Nada M. Abdel-Wahab,Hossam M. Hassan,Shagufta Perveen,Fuad Ameen,Eman Alturki,Usama Ramadan Abdelmohsen RSC Adv. 2021 11 17116
-
2. Structure determination of two extractives from Aspergillus amstelodami by nuclear magnetic resonance spectroscopyGiuseppe Gatti,Rosanna Cardillo,Claudio Fuganti,Dario Ghiringhelli J. Chem. Soc. Chem. Commun. 1976 435
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos Hidroquinonas preniladas
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos Quinona y hidroquinona lípidos Hidroquinonas preniladas
58098-51-4 (2-(2-{3-[2-(1,1-dimethyl-allyl)-6-(3-methyl-but-2-enyl)-indol-3-ylmethylene]-10-methyl-2,5-dioxo-1,4-diaza-spiro[5.5]undec-8-en-7-yl}-vinyl)-3,6-dihydroxy-5-(3-methyl-but-2-enyl)-benzaldehyde) Productos relacionados
- 2228537-54-8(4-(1,5-dimethyl-1H-pyrazol-3-yl)oxypiperidine)
- 2228839-52-7(4-(2-amino-3,3-difluoropropyl)-2-fluorophenol)
- 2137755-61-2(Spiro[2.5]octane-1-methanamine, 6-amino-N-(1-methylethyl)-)
- 2154341-69-0(3-[2-Oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione)
- 1246304-44-8(14:1 EPC (Tf Salt), 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine (Tf salt), chloroform)
- 1459-20-7(Benzoin Benzoate)
- 2171893-07-3(5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid)
- 749930-89-0(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde)
- 2171885-43-9(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodobenzamidocyclobutane-1-carboxylic acid)
- 957230-07-8((S)-tert-Butyl 3-(methylamino)butanoate)
Proveedores recomendados
atkchemica
Miembros de la medalla de oro
Proveedor de China
Reactivos

Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

BIOOKE MICROELECTRONICS CO.,LTD
Miembros de la medalla de oro
Proveedor de China
Reactivos

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
